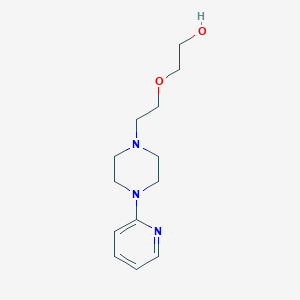
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C13H21N3O2 and a molecular weight of 251.33 g/mol . This compound features a piperazine ring substituted with a pyridine group and an ethoxyethanol chain, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol typically involves the reaction of 4-(pyridin-2-yl)piperazine with ethylene oxide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to ensure consistent product quality and to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The pyridine group can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Piperazin-1-yl)ethoxy)ethanol: This compound lacks the pyridine group, making it less versatile in certain applications.
2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol: This compound has an additional amino group, which can alter its reactivity and biological activity.
Uniqueness
The presence of both the pyridine and piperazine moieties in 2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol makes it unique, providing a balance of hydrophilic and hydrophobic properties. This enhances its solubility and reactivity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H21N3O2 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethoxy]ethanol |
InChI |
InChI=1S/C13H21N3O2/c17-10-12-18-11-9-15-5-7-16(8-6-15)13-3-1-2-4-14-13/h1-4,17H,5-12H2 |
InChI Key |
GGICOFBWFASVNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















